molecular formula C14H30 B3049505 Decane, 5,6-diethyl CAS No. 20904-62-5

Decane, 5,6-diethyl

Cat. No.: B3049505
CAS No.: 20904-62-5
M. Wt: 198.39 g/mol
InChI Key: VCIFLYRPDSIJRB-UHFFFAOYSA-N
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Description

Decane, 5,6-diethyl is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C14H30. This compound is characterized by the presence of two ethyl groups attached to the fifth and sixth carbon atoms of the decane chain. Alkanes are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms, making them relatively stable and less reactive compared to other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decane, 5,6-diethyl can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with ethyl halides in the presence of a strong base such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution of the hydrogen atoms on the fifth and sixth carbon atoms with ethyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction, allowing for higher yields and more efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion of decane to the desired product .

Chemical Reactions Analysis

Types of Reactions

Decane, 5,6-diethyl, like other alkanes, primarily undergoes reactions such as combustion, halogenation, and cracking.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decane, 5,6-diethyl has several applications in scientific research and industry:

    Chemistry: Used as a reference compound in the study of hydrocarbon behavior and reactions.

    Biology: Employed in the study of lipid membranes and their interactions with hydrocarbons.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the formulation of lubricants and fuels.

Mechanism of Action

The mechanism of action of Decane, 5,6-diethyl is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decane, 5,6-diethyl is unique due to the specific positioning of its ethyl groups, which can influence its physical and chemical properties. The presence of these groups can affect the compound’s boiling point, solubility, and reactivity compared to other alkanes .

Biological Activity

Decane, 5,6-diethyl is an organic compound belonging to the class of aliphatic hydrocarbons. Its biological activity has been explored in various contexts, particularly concerning its potential antimicrobial, antioxidant, and cytotoxic properties. This article provides a comprehensive overview of the available research findings, including case studies and data tables.

This compound is a branched-chain alkane with the molecular formula C12H26C_{12}H_{26}. Its structure consists of a straight-chain decane backbone with ethyl groups attached at the 5th and 6th carbon positions. The compound's physical properties contribute to its behavior in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on various extracts containing decane derivatives showed notable antibacterial activity against several pathogens. The following table summarizes the bioactivity of selected compounds identified in these extracts:

CompoundBiological Activity
DecaneAntimicrobial
Hexadecanoic acidAntioxidant
TetradecaneAntifungal
1-OctadecanolAntibacterial, antifungal

These findings suggest that decane and its derivatives can inhibit microbial growth effectively, making them candidates for further pharmacological investigation .

Antioxidant Activity

The antioxidant potential of decane-related compounds has also been documented. In a study measuring the antioxidant capacity using the DPPH radical scavenging method, various extracts containing decane showed varying degrees of antioxidant activity:

Extract TypeIC50 Value (μg/mL)
Methanol Extract37.61 ± 1.37
Chloroform Extract40.82 ± 3.60
Hexane Extract45.20 ± 2.54

The methanol extract exhibited the highest antioxidant activity, indicating that the presence of decane may enhance the overall efficacy of these extracts in scavenging free radicals .

Cytotoxic Effects

Cytotoxicity studies have revealed that certain derivatives of decane can exhibit significant toxic effects on cancer cell lines. A related compound, spirogermanium (which contains a similar aliphatic structure), demonstrated cytotoxic effects on tumor cells in vitro. The survival curves indicated that higher concentrations of the compound led to increased cell death rates:

  • Cytotoxicity Observations :
    • Concentration-dependent effects were noted.
    • Increased exposure time correlated with higher lethality.
    • The drug was more effective against actively dividing cells compared to quiescent ones.

These results highlight the potential for compounds like this compound to be explored as therapeutic agents in oncology .

Case Studies

  • Antimicrobial Efficacy : A study conducted on plant extracts containing decane derivatives found that these extracts significantly inhibited the growth of common bacterial strains such as Escherichia coli and Staphylococcus aureus. This supports the notion that decane could play a role in developing natural antimicrobial agents.
  • Antioxidant Properties : In another study investigating various natural compounds for their antioxidant activities, decane was included in a mixture that demonstrated substantial free radical scavenging capabilities, suggesting its utility in health supplements aimed at reducing oxidative stress.

Properties

IUPAC Name

5,6-diethyldecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-5-9-11-13(7-3)14(8-4)12-10-6-2/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIFLYRPDSIJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336205
Record name Decane, 5,6-diethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20904-62-5
Record name Decane, 5,6-diethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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